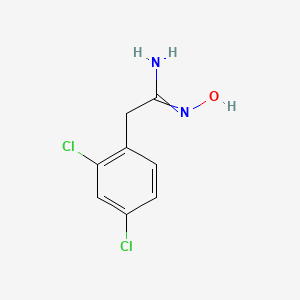
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is a chemical compound with the molecular formula C6H13O9PBa It is a derivative of galactose, a type of sugar, where the sixth carbon is phosphorylated and the phosphate group is bound to a barium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide typically involves the phosphorylation of galactose followed by the introduction of barium ions. One common method includes reacting galactose with phosphoric acid under controlled conditions to form galactose-6-phosphate. This intermediate is then treated with a barium salt, such as barium chloride, to precipitate the barium salt of galactose-6-phosphate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The barium ion can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate ion exchange.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield galactonic acid, while reduction can produce galactose .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.
Biology: The compound is studied for its role in metabolic pathways involving galactose.
Medicine: Research explores its potential in drug development and as a diagnostic tool for metabolic disorders.
Industry: It finds applications in the production of specialty chemicals and as a precursor in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide involves its interaction with specific enzymes and molecular targets. The phosphate group plays a crucial role in binding to active sites of enzymes, influencing metabolic pathways. The barium ion can also interact with cellular components, affecting various biochemical processes .
Comparison with Similar Compounds
Galactose-6-phosphate: The non-barium salt form, which has similar biochemical properties but lacks the unique interactions provided by the barium ion.
Glucose-6-phosphate: Another phosphorylated sugar with different metabolic roles.
Fructose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where barium’s properties are advantageous .
Properties
CAS No. |
691411-72-0 |
|---|---|
Molecular Formula |
C8H8Cl2N2O |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChI Key |
HKGYYUJZSPAEDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















